

(4-Pyridin-2-YL-phenyl)-acetic acid molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (4-Pyridin-2-YL-phenyl)-acetic acid

Cat. No.: B1297503

[Get Quote](#)

Technical Guide: (4-Pyridin-2-YL-phenyl)-acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, and the contextual biological significance of **(4-Pyridin-2-YL-phenyl)-acetic acid**. This molecule serves as a valuable building block in medicinal chemistry, particularly in the development of novel therapeutic agents.

Core Molecular Data

(4-Pyridin-2-YL-phenyl)-acetic acid is a biaryl compound featuring a pyridine ring linked to a phenylacetic acid moiety. Its chemical and physical properties are summarized below.

Property	Value	Citations
Molecular Formula	C ₁₃ H ₁₁ NO ₂	[1] [2]
Molecular Weight	213.24 g/mol	[1]
IUPAC Name	2-(4-(pyridin-2-yl)phenyl)acetic acid	[1]
CAS Number	51061-67-7	[1]
Appearance	Brown solid	
Synonyms	4-(2'-Pyridyl)phenylacetic acid	[1]

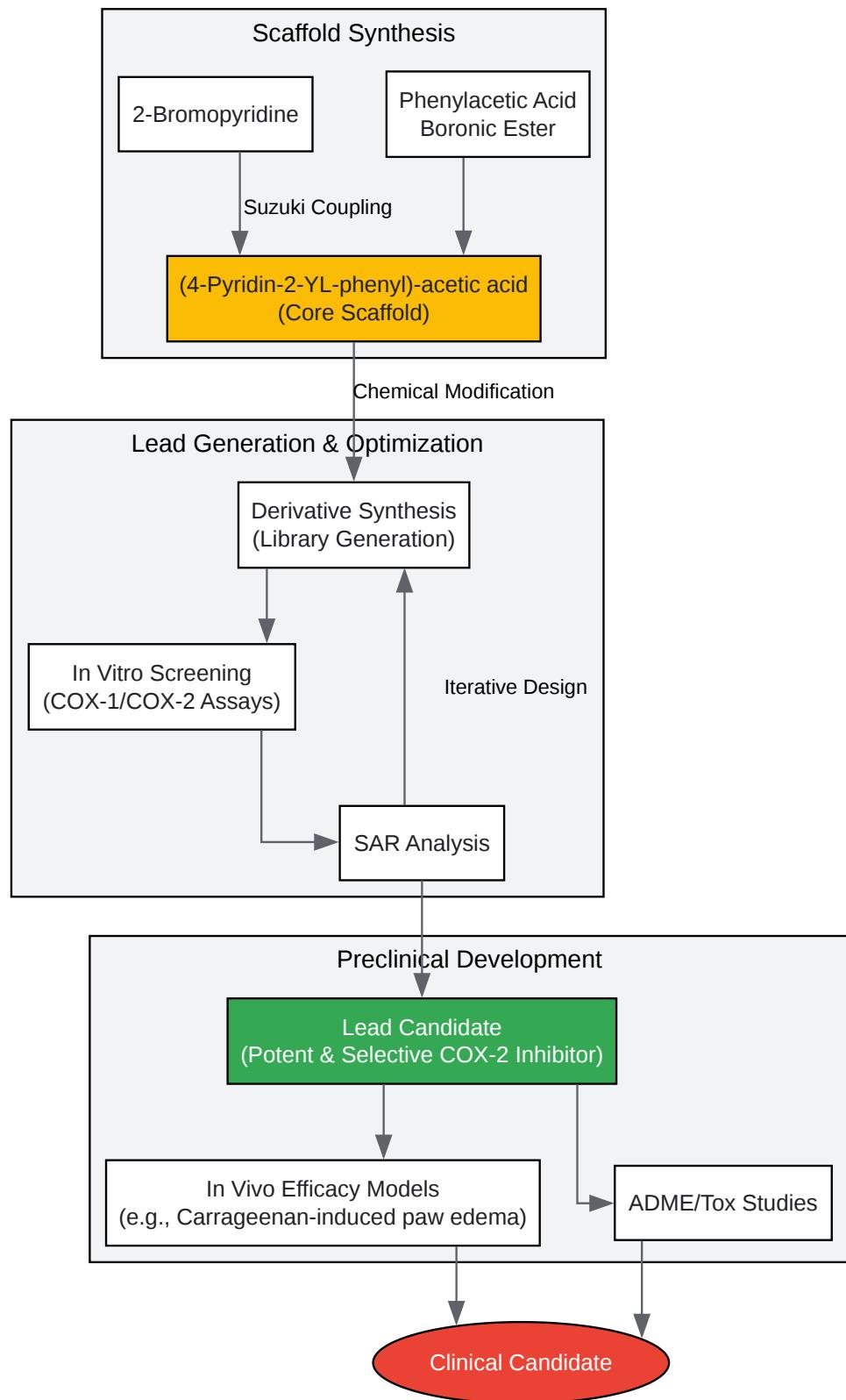
Experimental Protocols: Synthesis via Suzuki-Miyaura Coupling

The synthesis of **(4-Pyridin-2-YL-phenyl)-acetic acid** can be efficiently achieved through a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. The proposed synthetic pathway involves the coupling of a pyridine-containing boronic acid derivative with a phenylacetic acid derivative bearing a leaving group, or vice-versa. A plausible and commonly employed strategy is the coupling of 2-bromopyridine with a phenylacetic acid boronic ester.

Reaction Scheme:

- Reactants: 2-Bromopyridine and 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylacetic acid (a boronic ester of phenylacetic acid).
- Catalyst: A Palladium(0) catalyst, such as Tetrakis(triphenylphosphine)palladium(0) $[\text{Pd}(\text{PPh}_3)_4]$.
- Base: An inorganic base, such as potassium carbonate (K_2CO_3) or sodium carbonate (Na_2CO_3), is required to activate the boronic acid derivative.
- Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used.

Detailed Methodology:


- **Inert Atmosphere:** To an oven-dried Schlenk flask, add the boronic acid derivative (1.2 equivalents), the palladium catalyst (e.g., 3-5 mol%), and the base (2.0 equivalents). The flask is then sealed, evacuated, and backfilled with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
- **Addition of Reactants:** 2-Bromopyridine (1.0 equivalent) and the degassed solvent system (e.g., a 3:1 mixture of dioxane and water) are added to the flask via syringe.
- **Reaction Conditions:** The reaction mixture is heated with vigorous stirring to a temperature typically ranging from 80°C to 100°C. The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- **Work-up and Purification:** Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The aqueous phase is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield **(4-Pyridin-2-YL-phenyl)-acetic acid**.

Role in Drug Discovery and Development

While **(4-Pyridin-2-YL-phenyl)-acetic acid** itself may not be the final active pharmaceutical ingredient (API), its structural motif is of significant interest in medicinal chemistry. It is frequently employed as a key intermediate in the synthesis of more complex molecules, particularly in the search for novel anti-inflammatory and analgesic drugs.^[1]

One of the prominent areas where this scaffold is utilized is in the development of selective Cyclooxygenase-2 (COX-2) inhibitors.^{[3][4][5]} Non-steroidal anti-inflammatory drugs (NSAIDs) that selectively target COX-2 can provide potent anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal side effects associated with non-selective COX inhibitors.^{[3][6]} The pyridine-phenylacetic acid core can be systematically modified to optimize binding affinity and selectivity for the COX-2 enzyme's active site.

Below is a diagram illustrating the logical workflow of utilizing **(4-Pyridin-2-YL-phenyl)-acetic acid** as a scaffold in a drug discovery program targeting COX-2.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. (4-Pyridin-2-YL-phenyl)-acetic acid | C13H11NO2 | CID 504301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Discovery of a novel COX-2 inhibitor as an orally potent anti-pyretic and anti-inflammatory drug: design, synthesis, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of pyridine acyl sulfonamide derivatives as novel COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny | MDPI [mdpi.com]
- 6. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [(4-Pyridin-2-YL-phenyl)-acetic acid molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1297503#4-pyridin-2-yl-phenyl-acetic-acid-molecular-weight-and-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com